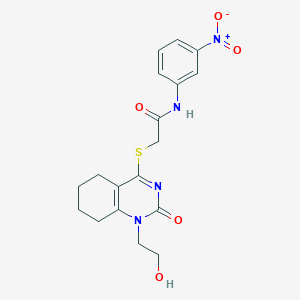
2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H20N4O5S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes a quinazoline core that is known for various biological activities including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound based on available research findings.
- IUPAC Name: this compound
- Molecular Formula: C₁₅H₁₈N₄O₃S
- Molecular Weight: 366.5 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The quinazoline moiety can inhibit specific enzymes by mimicking their substrates, while the hydroxyethyl group enhances binding affinity through hydrogen bonding. The presence of the nitrophenyl group may also contribute to the compound's stability and bioavailability.
1. Anti-inflammatory Activity
Research indicates that derivatives of quinazoline exhibit significant anti-inflammatory effects. For instance:
- In studies involving animal models of inflammation, compounds similar to the target molecule demonstrated a marked reduction in edema and leukocyte migration when administered in various dosages.
- The mechanism involves inhibition of pro-inflammatory mediators and modulation of immune responses.
2. Antinociceptive Effects
The compound has shown potential in alleviating pain:
- Animal studies have indicated that it can reduce pain perception in models such as the formalin test and acetic acid-induced writhing test.
- Doses ranging from 1.0 to 5.0 mg/kg were tested, revealing a dose-dependent reduction in pain response.
3. Anticancer Properties
Quinazoline derivatives are well-documented for their anticancer activities:
- Preliminary studies suggest that the compound may inhibit cell viability in various cancer cell lines.
- The exact mechanism is thought to involve interference with cell cycle progression and induction of apoptosis.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Anti-inflammatory Effects | Significant reduction in paw edema at doses of 1.0 mg/kg and above | Carrageenan-induced paw edema model |
| Antinociceptive Activity | Reduction in pain response by up to 79% in formalin test | Formalin test and acetic acid-induced writhing |
| Anticancer Screening | Reduced cell viability in multiple cancer lines | Cell culture assays |
特性
IUPAC Name |
2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c23-9-8-21-15-7-2-1-6-14(15)17(20-18(21)25)28-11-16(24)19-12-4-3-5-13(10-12)22(26)27/h3-5,10,23H,1-2,6-9,11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXOURYTWQESFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














